molecular formula C13H10F3NO3S B5132548 N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide

N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No. B5132548
M. Wt: 317.29 g/mol
InChI Key: DIPWMELRKWUNTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It belongs to the salicylate family of drugs and is structurally related to aspirin. Diflunisal has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.

Mechanism of Action

N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting COX enzymes, N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It can reduce the production of prostaglandins, which are involved in inflammation, pain, and fever. N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide has also been found to have antioxidant properties and can scavenge free radicals, which are known to cause cellular damage and inflammation.

Advantages and Limitations for Lab Experiments

N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. However, N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide also has limitations for lab experiments. It can have side effects such as gastrointestinal bleeding and renal toxicity. Therefore, it should be used with caution and under the guidance of a medical professional.

Future Directions

There are several future directions for the study of N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide. It can be further studied for its anti-inflammatory, analgesic, and antipyretic properties. It can also be studied for its antioxidant properties and its ability to scavenge free radicals. Additionally, N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide can be studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease. Further research is needed to fully understand the potential of N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide in various fields of medicine.

Synthesis Methods

N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide can be synthesized using various methods, including the reaction of 2,6-difluorobenzene with 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever. N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide has also been found to have antioxidant properties and can scavenge free radicals, which are known to cause cellular damage and inflammation.

properties

IUPAC Name

N-(2,6-difluorophenyl)-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3S/c1-20-11-6-5-8(14)7-12(11)21(18,19)17-13-9(15)3-2-4-10(13)16/h2-7,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPWMELRKWUNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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